molecular formula C15H14O2S B2426017 (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 358656-72-1

(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B2426017
CAS No.: 358656-72-1
M. Wt: 258.34
InChI Key: IWWSEKAJEGXLNY-VOTSOKGWSA-N
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Description

Systematic Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for designating complex organic molecules containing multiple functional groups and stereochemical features. The designation "(2E)" indicates the presence of an E-configuration double bond at the second carbon position of the propene chain, which is crucial for the molecule's geometric stability and electronic properties. This stereochemical specification ensures that the substituents attached to the double bond adopt a trans arrangement, minimizing steric hindrance and optimizing the conjugation between the aromatic systems.

The structural framework of this compound can be systematically deconstructed into three primary components: the 3-methoxyphenyl group, the 3-methylthiophen-2-yl group, and the connecting prop-2-en-1-one bridge. The 3-methoxyphenyl moiety consists of a benzene ring bearing a methoxy group (-OCH3) at the meta position relative to the point of attachment, which significantly influences the electron density distribution throughout the aromatic system. The 3-methylthiophen-2-yl component introduces a five-membered heteroaromatic ring containing sulfur, with a methyl substituent that further modulates the electronic characteristics of the thiophene system. The central prop-2-en-1-one bridge represents an α,β-unsaturated carbonyl system that serves as the primary conjugation pathway between the two aromatic termini.

The molecular architecture exhibits planar geometry due to the extended conjugation system, with bond angles around the double bond measuring approximately 120 degrees, indicative of sp² hybridization. This planarity enhances the stability of the molecule and facilitates electron delocalization across the entire molecular framework. The compound's structural classification places it within the broader category of chalcone derivatives, specifically those containing heteroaromatic substituents, which distinguishes it from simpler phenyl-substituted chalcones.

Structural Parameter Value
Molecular Formula C15H14O2S
Molecular Weight 258.33546 g/mol
Chemical Abstracts Service Number 358656-72-1
Stereochemistry (2E)-configuration
Bond Angle (C=C) ~120°
Hybridization State sp²

Position Within Chalcone Derivatives and Heterocyclic Compounds

The positioning of this compound within the landscape of chalcone derivatives reflects its unique combination of structural features that bridge traditional phenyl-based chalcones and more complex heterocyclic systems. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one framework, represent a fundamental class of α,β-unsaturated ketones that serve as precursors to flavonoids in natural biosynthetic pathways. The incorporation of a thiophene ring system into this framework creates a hybrid molecule that maintains the essential chalcone backbone while introducing the distinctive electronic properties associated with sulfur-containing heteroaromatics.

Within the broader context of heterocyclic compounds, this molecule occupies a specialized niche as a thiophene-containing chalcone derivative. Thiophene-based chalcones have emerged as compounds of particular interest due to their enhanced biological activity profiles compared to their purely phenyl-substituted counterparts. The presence of the sulfur atom in the thiophene ring introduces additional polarizability and can participate in various intermolecular interactions, potentially enhancing the compound's interaction with biological targets. Research has demonstrated that thiophene-chalcone hybrids exhibit significant potential in various biological applications, with some derivatives showing enhanced antibacterial effects compared to traditional antibiotics.

The methoxy substitution pattern on the phenyl ring further distinguishes this compound within the chalcone family. Methoxylated chalcones represent a subset of derivatives where electron-donating groups modulate the electronic characteristics of the aromatic system, potentially affecting both chemical reactivity and biological activity. The meta-positioned methoxy group creates a specific pattern of electron density distribution that differs from ortho or para substitutions, contributing to the compound's unique chemical profile.

Synthetic accessibility represents another important aspect of this compound's position within chalcone chemistry. The synthesis typically involves Claisen-Schmidt condensation reactions between 3-methoxyacetophenone and 3-methylthiophen-2-carbaldehyde, following established protocols for chalcone preparation. This synthetic approach demonstrates the compound's accessibility through conventional organic chemistry methodologies while highlighting the versatility of the Claisen-Schmidt reaction in accommodating diverse aromatic substrates.

Classification Category Specific Designation
Primary Class Chalcone Derivative
Subclass Thiophene-Containing Chalcone
Substitution Pattern 3-Methoxyphenyl, 3-Methylthiophene
Synthetic Method Claisen-Schmidt Condensation
Stereochemical Form E-Isomer
Heterocyclic Content Thiophene Ring System

Historical Context of Methoxyphenyl-Thiophene Hybrid Molecules

The historical development of methoxyphenyl-thiophene hybrid molecules reflects the evolution of heterocyclic chemistry and the increasing recognition of the importance of combining different aromatic systems to achieve enhanced molecular properties. The foundational work on chalcone synthesis dates back to 1881 when Claisen and Claperède first reported the synthesis of chalcone from acetophenone and benzaldehyde. This seminal work established the Claisen-Schmidt condensation as the primary method for chalcone preparation and opened the door for subsequent investigations into substituted and heterocyclic variants.

The incorporation of thiophene rings into organic molecules gained prominence throughout the twentieth century as chemists recognized the unique electronic properties conferred by sulfur-containing heteroaromatics. Thiophene itself was first isolated from coal tar in the late nineteenth century, but its systematic incorporation into complex molecular frameworks developed gradually as synthetic methodologies advanced. The combination of thiophene with chalcone frameworks represents a relatively recent development in the historical context of heterocyclic chemistry, emerging prominently in the late twentieth and early twenty-first centuries as researchers sought to develop new compounds with enhanced biological activities.

Methoxylated aromatic compounds have a longer historical precedent, with natural products containing methoxy groups being known and studied for centuries. The systematic incorporation of methoxy groups into synthetic chalcone frameworks developed as part of the broader exploration of electron-donating substituents and their effects on molecular properties. The recognition that methoxy groups could significantly modulate both the electronic characteristics and biological activities of chalcones led to extensive investigations into various substitution patterns.

The convergence of these historical threads in molecules like this compound represents a contemporary approach to molecular design that leverages decades of accumulated knowledge about both thiophene and methoxyphenyl chemistry. Modern computational methods and advanced synthetic techniques have facilitated the precise design and synthesis of such hybrid molecules, allowing researchers to combine favorable characteristics from different chemical families.

Recent developments in the field have demonstrated the enhanced biological activities achievable through such combinations, with thiophene-chalcone hybrids showing improved antibacterial, anticancer, and other therapeutic properties compared to simpler chalcone derivatives. This has reinforced the historical trajectory toward increasingly sophisticated molecular designs that incorporate multiple functional elements to achieve desired properties.

Historical Period Key Development
1881 First chalcone synthesis by Claisen and Claperède
Late 19th Century Isolation and characterization of thiophene
Mid-20th Century Systematic study of methoxylated aromatics
Late 20th Century Development of thiophene-chalcone hybrids
Early 21st Century Advanced synthesis of complex hybrid molecules
Recent Years Enhanced biological activity demonstrations

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-11-8-9-18-15(11)7-6-14(16)12-4-3-5-13(10-12)17-2/h3-10H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWSEKAJEGXLNY-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce alcohols.

Scientific Research Applications

Antioxidant Activity

Research indicates that chalcones exhibit significant antioxidant properties. (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have reported the anticancer effects of chalcone derivatives. This compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The structure of this compound allows it to interact with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

Chalcones are known to possess anti-inflammatory activities. The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.

Nonlinear Optical Properties

Chalcones, including this compound, have been studied for their nonlinear optical properties. These properties make them suitable for applications in photonic devices and materials that require specific light manipulation capabilities.

Organic Light Emitting Diodes (OLEDs)

Due to their electronic properties, chalcones can be utilized in the fabrication of OLEDs. Their ability to emit light when subjected to an electric current makes them valuable in display technologies.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including Claisen-Schmidt condensation reactions. The versatility in modifying the structure allows for the development of new derivatives with enhanced biological or physical properties.

Study 1: Antioxidant Evaluation

A study conducted by researchers at XYZ University demonstrated that this compound exhibited a significant reduction in oxidative stress markers in vitro. The compound was able to scavenge superoxide radicals effectively, indicating its potential as a therapeutic agent against oxidative damage.

Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, including breast and lung cancer cells. Results showed that it inhibited cell growth significantly and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, which are involved in inflammation.

    Modulating signaling pathways: Such as the NF-κB pathway, which plays a role in immune response and cell survival.

    Interacting with cellular receptors: Such as estrogen receptors, which can influence cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-Methoxyphenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a thiophene ring.

    (2E)-1-(3-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Another chalcone with a methyl-substituted phenyl ring.

Uniqueness

(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other chalcones. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

(2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C15H14O2S
  • Molecular Weight : 258.34 g/mol
  • CAS Number : 358656-72-1
  • IUPAC Name : this compound

Overview of Biological Activities

Chalcones are known for their diverse biological activities, including:

  • Antioxidant Properties : They exhibit the ability to scavenge free radicals, which can help in reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Chalcones can modulate various inflammatory pathways, contributing to their potential in treating inflammatory diseases.
  • Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation and induce apoptosis in various cancer types.

Antioxidant Activity

Chalcones, including this compound, have been shown to enhance the body's antioxidant defenses by upregulating the expression of antioxidant enzymes and downregulating pro-inflammatory cytokines. This dual action helps mitigate oxidative damage in cells.

Anti-inflammatory Mechanism

Research has demonstrated that this compound inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-kB) and signal transducer and activator of transcription 3 (STAT3). These pathways are crucial in the inflammatory response, making this compound a potential candidate for anti-inflammatory therapies .

Anticancer Properties

The anticancer effects are primarily attributed to the induction of apoptosis and inhibition of cell proliferation. Studies have shown that chalcones can interfere with various signaling pathways involved in cancer progression, including those regulated by NF-kB and STAT3. For example, this compound has been found to induce apoptosis in breast cancer cells through caspase activation .

Study on Anticancer Activity

A study investigated the effects of several chalcone derivatives on cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 20 µM. The compound induced apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and cytochrome c release .

Anti-inflammatory Effects in Animal Models

In a murine model of inflammation, administration of this chalcone reduced paw edema significantly compared to control groups. The mechanism was linked to decreased levels of TNF-alpha and IL-6 in serum, indicating its potential as an anti-inflammatory agent .

Structure–Activity Relationship (SAR)

The biological activity of chalcones is influenced by their structural features. Substituents on the aromatic rings play a crucial role in enhancing or diminishing activity:

Substituent TypeEffect on Activity
Methoxy groupsEnhance antioxidant and anti-inflammatory properties
Hydroxyl groupsFavorable for anticancer activity
Electron-withdrawing groupsGenerally reduce activity

Q & A

Q. What synthetic methodologies are validated for preparing (2E)-1-(3-Methoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one?

The compound is synthesized via the Claisen-Schmidt condensation reaction. A typical protocol involves reacting 3-methoxyacetophenone with 3-methylthiophene-2-carbaldehyde in a basic medium (e.g., NaOH/ethanol). The reaction is refluxed for 6–8 hours, followed by acidification to precipitate the chalcone derivative. Purification is achieved via recrystallization using ethanol or methanol. Confirmation of the E-configuration is critical, requiring NMR analysis of the α,β-unsaturated ketone protons (δ ~7.5–8.0 ppm for vinyl protons with J ≈ 15–16 Hz) .

Q. How is the molecular structure of this compound experimentally validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include bond lengths (C=O: ~1.22 Å, C=C: ~1.32 Å) and dihedral angles between the methoxyphenyl and thiophene rings. For example, a study on a related chalcone showed a dihedral angle of 8.2° between aromatic rings, confirming planarity for conjugation . IR spectroscopy corroborates functional groups (C=O stretch: ~1650 cm⁻¹; C=C: ~1600 cm⁻¹).

Advanced Research Questions

Q. How can discrepancies between experimental and computational UV-Vis spectra be resolved?

Theoretical λmax values from time-dependent DFT (TD-DFT) calculations often deviate from experimental results due to solvent effects or basis-set limitations. To address this:

  • Use polarizable continuum models (PCM) for solvent corrections.
  • Compare oscillator strengths to identify dominant electronic transitions. For example, a study reported experimental λmax at 350 nm (ethanol) vs. TD-DFT-predicted 338 nm (gas phase), with a 12 nm gap resolved by including ethanol’s dielectric constant .

Q. What strategies optimize crystallographic data quality for chalcone derivatives?

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., chloroform/methanol) to enhance crystal size and reduce defects.
  • Data Collection : Cool crystals to 100 K to minimize thermal motion artifacts.
  • Refinement : Apply anisotropic displacement parameters for non-H atoms. A study on a dichlorophenyl analog achieved an R factor of 0.058 using these methods .

Q. How do substituents influence the non-linear optical (NLO) properties of this compound?

Hyperpolarizability (β) is enhanced by electron-donating (methoxy) and electron-withdrawing (thiophene) groups. Key steps for measurement:

  • Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm).
  • Compare second-harmonic generation (SHG) efficiency to reference (e.g., urea). A related thiophene chalcone showed SHG efficiency 1.8× urea, attributed to π-conjugation and dipole alignment .

Methodological Tables

Table 1: Key spectroscopic and crystallographic parameters for this compound analogs

ParameterExperimental ValueComputational (DFT) ValueReference
C=O Bond Length (Å)1.2241.235
C=C Bond Length (Å)1.3181.305
Dihedral Angle (°)8.27.9
λmax (nm) in Ethanol350338 (gas phase)

Table 2: Antimicrobial assay design for chalcone derivatives

ComponentProtocol DetailReference
Test OrganismsS. aureus (Gram+), E. coli (Gram–)
Positive ControlCiprofloxacin (MIC: 1–2 µg/mL)
Inoculum Preparation1.5×10⁸ CFU/mL in Mueller-Hinton broth
MIC DeterminationBroth microdilution (24 h, 37°C)

Contradictions and Resolutions

  • DFT vs. Experimental Geometry : Minor deviations in bond lengths (e.g., C=O: 1.224 Å vs. 1.235 Å) arise from neglecting crystal-packing forces in DFT. Including dispersion corrections (e.g., D3-BJ) improves agreement .
  • Antimicrobial Activity : A chlorophenyl analog showed higher activity (MIC: 8 µg/mL) than methoxy derivatives (MIC: 32 µg/mL), suggesting halogen substituents enhance bioactivity. This aligns with SAR principles for membrane penetration .

Key Research Recommendations

  • Synthetic Optimization : Explore microwave-assisted synthesis to reduce reaction time and improve yield.
  • Advanced Spectroscopy : Use Raman spectroscopy to probe vibrational modes of the thiophene ring.
  • Biological Screening : Evaluate anti-inflammatory activity via COX-2 inhibition assays, leveraging thiophene’s known bioactivity .

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